molecular formula C9H10F3NO3S B5343681 N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide

N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide

Cat. No.: B5343681
M. Wt: 269.24 g/mol
InChI Key: PXJGDVGVLSNLDC-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide is an organic compound with the molecular formula C9H10F3NO3S It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide typically involves the reaction of 4-(trifluoromethoxy)aniline with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-(trifluoromethoxy)aniline+ethanesulfonyl chlorideThis compound+HCl\text{4-(trifluoromethoxy)aniline} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-(trifluoromethoxy)aniline+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield 4-(trifluoromethoxy)aniline and ethanesulfonic acid.

Scientific Research Applications

N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism by which N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins. The sulfonamide group can form hydrogen bonds with amino acid residues, contributing to the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethoxy)phenylacetylene
  • 4-(trifluoromethoxy)phenylethylamine
  • 4-(trifluoromethoxy)phenyl isocyanate

Uniqueness

N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide is unique due to the combination of the trifluoromethoxy group and the ethanesulfonamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO3S/c1-2-17(14,15)13-7-3-5-8(6-4-7)16-9(10,11)12/h3-6,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJGDVGVLSNLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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